molecular formula C14H15N3 B13832306 [1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)

[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)

Cat. No.: B13832306
M. Wt: 225.29 g/mol
InChI Key: XAZGBAIYIPCHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI) is a heterocyclic compound featuring a fused triazoloquinoline core with ethyl and methyl substituents at positions 1, 5, and 7, respectively. Its synthesis involves reacting N-amino-2-quinolones with ethyl acetimidate under reflux conditions, followed by purification via recrystallization from ethanol (). Spectral characterization (e.g., NMR) confirms the structure, with aromatic protons appearing at 7.10–7.65 ppm and distinct peaks for methyl and ethyl groups (). This compound is part of a broader class of triazoloquinoline derivatives explored for therapeutic applications, particularly due to the tunability of its substituents ().

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

1-ethyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C14H15N3/c1-4-13-15-16-14-8-10(3)11-7-9(2)5-6-12(11)17(13)14/h5-8H,4H2,1-3H3

InChI Key

XAZGBAIYIPCHGK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=C(C=C(C=C3)C)C(=C2)C

Origin of Product

United States

Preparation Methods

Cyclization via Hydrazine Derivatives and Polyphosphoric Acid

One classical method involves reacting nitromethane with polyphosphoric acid at elevated temperatures (~130°C), followed by treatment with 2-hydrazinoquinoline, which leads to cyclization forming the triazoloquinoline core. This method yields the base triazoloquinoline structure with moderate to good yields (around 78%).

Condensation of 1,2-Diaminoquinolinium Tosylates with Aldehydes

Specific Preparation of 1-Ethyl-5,7-dimethyl-triazolo[4,3-a]quinoline

While direct literature on the exact compound 1-ethyl-5,7-dimethyl-triazolo[4,3-a]quinoline is limited, the preparation can be inferred and adapted from related synthetic routes for substituted triazoloquinolines.

Starting Materials and Key Intermediates

  • 5,7-Dimethylquinoline derivatives serve as the quinoline core with methyl substitutions at positions 5 and 7.
  • Ethylation at position 1 of the triazole ring is typically achieved either by alkylation after cyclization or by using ethyl-substituted hydrazine derivatives.
  • The quinoline precursor can be prepared via standard quinoline synthesis methods, followed by functionalization.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nitromethane reaction with PPA Nitromethane + polyphosphoric acid 130°C Variable ~78% Forms intermediate nitro compound
Reaction with 2-hydrazinoquinoline 2-hydrazinoquinoline + intermediate 130°C Variable ~78% Cyclization to triazoloquinoline
Condensation with aldehyde 1,2-diaminoquinolinium tosylate + aldehyde + KOH/methanol Room temp 3-6 hours 80-90% Forms 2-substituted triazoloquinolines
Alkylation at N-1 (if needed) Ethyl halide + base Room temp to reflux Hours Variable Introduces ethyl group at N-1 position

Analytical Characterization

  • Melting points and spectral data (IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, MS) confirm the structure and purity of the synthesized compounds.
  • Elemental analysis matches theoretical values for carbon, hydrogen, and nitrogen content, validating the molecular formula.
  • The presence of methyl and ethyl groups is confirmed by characteristic chemical shifts in NMR spectra.

Summary Table of Preparation Methods forTriazolo[4,3-a]quinoline Derivatives

Method Starting Materials Key Reagents Advantages Limitations
Polyphosphoric acid cyclization Nitromethane, 2-hydrazinoquinoline Polyphosphoric acid, heat Straightforward, moderate yield Limited substituent scope
Diaminoquinolinium + Aldehyde 1,2-diaminoquinolinium tosylate Aldehydes, KOH, methanol High yield, versatile substituents Requires preparation of tosylate salt
Post-cyclization alkylation Triazoloquinoline core Ethyl halides, base Allows selective N-alkylation Additional step, possible side reactions

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI) involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes such as kinases or proteases, thereby modulating various biochemical pathways. The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Substituent Impact :

  • The ethyl and methyl groups in the target compound likely improve lipophilicity, aiding membrane permeability compared to polar groups like carboxylic acid ().
  • Thiol-containing derivatives (e.g., 5-phenyl-1-thiol) offer reactivity for conjugation or metal coordination, expanding utility in drug design ().
  • Fused ring systems (e.g., benzimidazolone, diazepine) alter electronic properties and binding affinities, influencing biological target selectivity ().

Synthetic Pathways: Most triazoloquinolines are synthesized via cyclization of N-aminoquinolones with imidates or esters (), whereas fused triazolodiazepines require multi-step annulation ().

Therapeutic Potential: Triazoloquinolines with halogen substituents (e.g., Cl, F) exhibit enhanced antimicrobial activity, as noted in patent literature (). The benzimidazolone derivative (CAS: 116577-81-2) shows promise in enzyme inhibition due to its rigid, planar structure ().

Biological Activity

The compound [1,2,4]Triazolo[4,3-a]quinoline, 1-ethyl-5,7-dimethyl-(9CI) is part of a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticonvulsant properties and potential as an antimicrobial agent against Mycobacterium tuberculosis.

Anticonvulsant Activity

Synthesis and Evaluation

A series of derivatives based on quinoline and triazole structures were synthesized to evaluate their anticonvulsant activity. The compound 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) demonstrated significant anticonvulsant effects with an ED50 of 27.4 mg/kg in the maximal electroshock (MES) test and 22.0 mg/kg in the subcutaneous pentylenetetrazol (scPTZ) test .

Comparison of Compounds

The following table summarizes the ED50 values for various synthesized compounds:

Compound NameED50 (mg/kg) MESED50 (mg/kg) scPTZ
5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline27.422.0
5-hexyloxy-[1,2,4]triazolo[4,3-a]quinoline (3f)19.0Not reported
5-benzyloxy-[1,2,4]triazolo[4,3-a]quinoline (3j)Weaker than 3fNot reported

This data indicates that modifications to the triazole ring can enhance anticonvulsant activity.

Antimicrobial Activity

Recent studies have also investigated the potential of triazoloquinoline derivatives as inhibitors of Mycobacterium tuberculosis. A notable compound from a related study is 5n which exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against M. tuberculosis and showed significant activity compared to the reference drug Isoniazid .

Mechanism of Action

Molecular docking studies revealed that these compounds interact effectively with the InhA enzyme of M. tuberculosis, which plays a crucial role in bacterial fatty acid synthesis. The stability of these complexes was confirmed through molecular dynamics simulations .

Study on Anticonvulsant Properties

In a comprehensive study by Alcaraz et al., several quinoline-triazole hybrids were synthesized and tested for their anticonvulsant properties. The results indicated that structural modifications significantly influence biological activity. For instance, derivatives with electron-withdrawing groups showed enhanced efficacy in controlling seizures compared to their parent compounds .

Study on Antitubercular Activity

Another study focused on the synthesis of quinoline-triazole hybrids aimed at targeting M. tuberculosis. The results demonstrated that certain derivatives not only inhibited bacterial growth but also exhibited favorable pharmacokinetic profiles. Compound 5n was highlighted for its promising MIC value and potential as a lead compound for further development in anti-tubercular therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1,2,4]Triazolo[4,3-a]quinoline derivatives, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as hydrazine derivatives and quinoline-based intermediates under acidic or basic conditions. For example, cyclization of 2-hydrazinylquinoline with chloroethynylphosphonates yields triazoloquinoline derivatives. Optimization includes adjusting temperature (e.g., 60°C for 50 hours), solvent choice (e.g., acetonitrile), and catalysts (e.g., K₂CO₃) to improve yield and purity . Automated reactors or continuous flow systems are recommended for scalability and reproducibility .
Key Reaction Parameters Conditions Impact on Yield
Temperature60–80°CHigher yields at elevated temperatures
SolventAcetonitrileImproved solubility of intermediates
CatalystK₂CO₃Accelerates cyclization

Q. How are structural and electronic properties of [1,2,4]Triazolo[4,3-a]quinoline derivatives characterized?

  • Methodological Answer : Techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl and ethyl groups at positions 1, 5, and 7).
  • X-ray crystallography : Resolves fused triazole-quinoline ring geometry and bond angles.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₁₃N₃O₂ for carboxylic acid derivatives) .
    Computational tools like molecular modeling (e.g., PubChem, NIST WebBook) predict electron density distribution, critical for understanding reactivity .

Q. What preliminary assays are used to evaluate the pharmacological potential of this compound?

  • Methodological Answer : Initial screening involves:

  • Anticonvulsant activity : Maximal electroshock (MES) and pentylenetetrazole (scMet) tests in rodent models. ED₅₀ values (e.g., 11.8 mg/kg for 7-(4-fluorobenzyloxy) derivatives) guide dose optimization .
  • Neurotoxicity assessment : Rotarod tests determine motor impairment thresholds .
  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC values reported .

Advanced Research Questions

Q. How can synthetic pathways be modified to enhance bioactivity while minimizing toxicity?

  • Methodological Answer :

  • Substituent engineering : Introducing electron-donating groups (e.g., methoxy) at the quinoline core enhances binding to biological targets (e.g., enzymes). For example, 5-alkoxy derivatives show improved anticonvulsant activity due to increased lipophilicity .

  • Toxicity mitigation : Replace metabolically labile groups (e.g., methyl esters) with stable bioisosteres (e.g., trifluoromethyl) to reduce hepatotoxicity .

  • Structure-Activity Relationship (SAR) : Compare ED₅₀ values and toxicity profiles across derivatives (see table below) .

    Derivative ED₅₀ (MES Test) Neurotoxicity (TD₅₀)
    5-Hexyloxy analog17.17 mg/kg45.2 mg/kg
    7-(4-Fluorobenzyloxy) analog11.8 mg/kg38.5 mg/kg

Q. How do contradictory data in biological activity arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from:

  • Assay variability : Standardize protocols (e.g., MES test voltage, animal strain) to reduce inter-lab variability .
  • Metabolic differences : Use pharmacokinetic studies (e.g., plasma half-life, CYP450 interactions) to explain efficacy gaps between in vitro and in vivo results .
  • Target promiscuity : Employ computational docking (e.g., AutoDock Vina) to identify off-target interactions. For instance, triazoloquinolines may bind both GABAₐ receptors and voltage-gated sodium channels .

Q. What advanced computational methods predict target interactions for triazoloquinoline derivatives?

  • Methodological Answer :

  • Molecular docking : Simulate binding to targets like GABAₐ receptors (PDB ID: 6HUP) or bacterial topoisomerases. Key interactions include π-π stacking with aromatic residues and hydrogen bonding with catalytic sites .
  • QSAR modeling : Use descriptors like logP, polar surface area, and HOMO/LUMO energies to correlate structure with anticonvulsant or antimicrobial activity .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to prioritize derivatives with durable target engagement .

Data Contradiction Analysis

Q. Why do some derivatives show high in vitro activity but poor in vivo efficacy?

  • Resolution Strategy :

  • Bioavailability testing : Measure solubility (e.g., shake-flask method) and permeability (Caco-2 assays) to identify absorption barriers .
  • Metabolite profiling : Use LC-MS/MS to detect rapid hepatic clearance (e.g., glucuronidation of hydroxyl groups) .
  • Formulation optimization : Develop nanoemulsions or liposomes to enhance brain penetration for CNS targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.